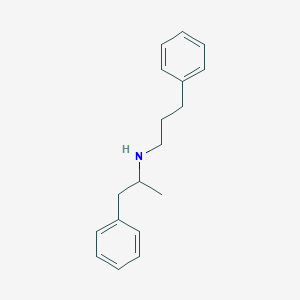
alpha-Methyl-N-(3-phenylpropyl)phenethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Methyl-N-(3-phenylpropyl)phenethylamine, also known as Methamphetamine, is a highly addictive synthetic stimulant drug that affects the central nervous system. It is classified as a Schedule II controlled substance in the United States, meaning that it has a high potential for abuse and dependence. Methamphetamine has been used as a recreational drug for its euphoric effects, but it also has potential therapeutic applications, such as in the treatment of attention deficit hyperactivity disorder (ADHD) and obesity.
Wirkmechanismus
Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synapse. This results in feelings of pleasure and euphoria, as well as increased energy and alertness.
Biochemische Und Physiologische Effekte
Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine has a number of biochemical and physiological effects on the body, including increased heart rate and blood pressure, decreased appetite, and increased body temperature. Chronic use of methamphetamine can lead to a number of negative health effects, including addiction, psychosis, and damage to the brain and other organs.
Vorteile Und Einschränkungen Für Laborexperimente
Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine has been used in a number of lab experiments to study its effects on the brain and behavior. It has advantages in that it is a well-studied drug with known effects on the central nervous system. However, its potential for abuse and dependence means that it must be used with caution in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on methamphetamine. One area of research is in the development of new medications for the treatment of addiction and other conditions. Another area of research is in the development of new methods for detecting methamphetamine use, such as using hair or saliva samples. Additionally, research is needed to better understand the long-term effects of methamphetamine use on the brain and other organs.
In conclusion, while alpha-Methyl-N-(3-phenylpropyl)phenethylamineine has potential therapeutic applications, its highly addictive nature and negative health effects make it a dangerous drug. Scientific research on the drug can provide valuable insights into its mechanism of action and potential therapeutic uses, as well as help to develop new treatments for addiction and other conditions.
Synthesemethoden
Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine can be synthesized using various methods, including the Nagai method, the Leuckart method, and the Birch reduction method. The Nagai method involves the reaction of ephedrine or pseudoephedrine with iodine and red phosphorus, while the Leuckart method involves the reaction of phenylacetone with ammonia and formic acid. The Birch reduction method involves the reduction of phenyl-2-propanone with lithium or sodium in liquid ammonia.
Wissenschaftliche Forschungsanwendungen
Alpha-Methyl-N-(3-phenylpropyl)phenethylamineine has been studied extensively for its effects on the brain and behavior. It has been shown to increase the release of dopamine, norepinephrine, and serotonin in the brain, leading to feelings of pleasure and euphoria. alpha-Methyl-N-(3-phenylpropyl)phenethylamineine also has potential therapeutic applications, such as in the treatment of ADHD and obesity, as mentioned earlier.
Eigenschaften
CAS-Nummer |
13005-65-7 |
|---|---|
Produktname |
alpha-Methyl-N-(3-phenylpropyl)phenethylamine |
Molekularformel |
C18H23N |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
1-phenyl-N-(3-phenylpropyl)propan-2-amine |
InChI |
InChI=1S/C18H23N/c1-16(15-18-11-6-3-7-12-18)19-14-8-13-17-9-4-2-5-10-17/h2-7,9-12,16,19H,8,13-15H2,1H3 |
InChI-Schlüssel |
CYWPIEBWQAZHQX-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |
Kanonische SMILES |
CC(CC1=CC=CC=C1)NCCCC2=CC=CC=C2 |
Synonyme |
alpha-methyl-N-(3-phenylpropyl)phenethylamine stenopril stenopril hydrochloride stenopril methylbenzenesulfonate stenopril, (+-)-isome |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



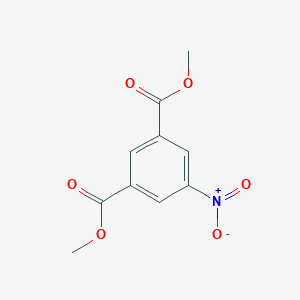

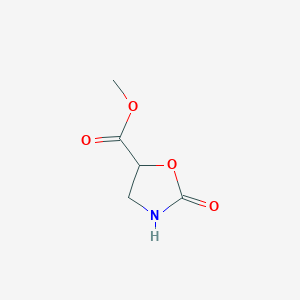
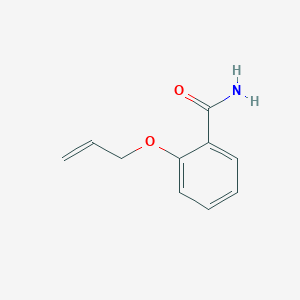

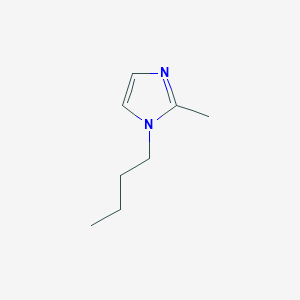
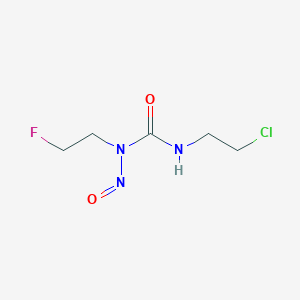
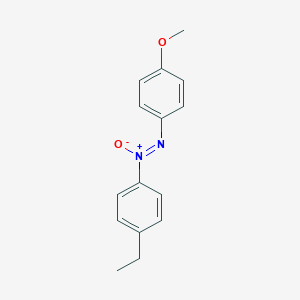
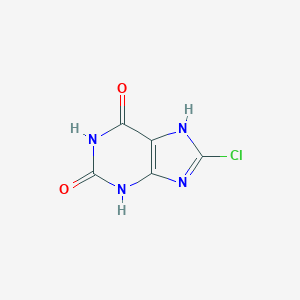
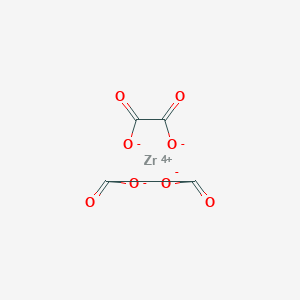
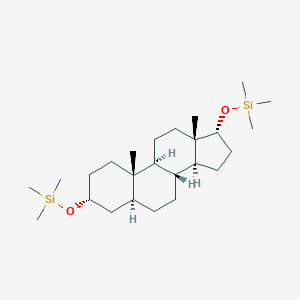
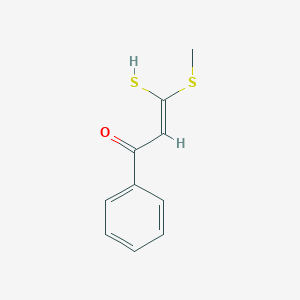
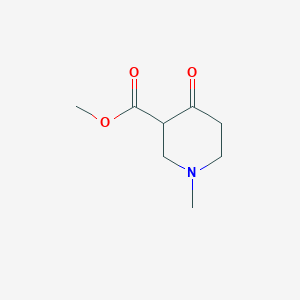
![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)